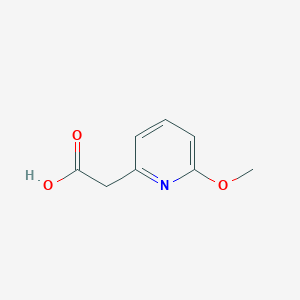

2-(6-Methoxypyridin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(9-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYPXYSHJPMMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 2-(6-Methoxypyridin-2-yl)acetic acid?

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Methoxypyridin-2-yl)acetic acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a methoxy and an acetic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthetic chemistry, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of its key physicochemical characteristics, grounded in available data and theoretical principles, to support researchers and drug development professionals.

Molecular Structure and Core Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological environments. The molecular formula of this compound is C8H9NO3, with a corresponding molecular weight of approximately 167.16 g/mol [1]. It typically presents as a solid at room temperature and requires specific storage conditions, such as low temperatures (-20°C or 2-8°C) under an inert atmosphere, to ensure its stability and prevent degradation[1].

Caption: 2D Chemical Structure of this compound.

A summary of its fundamental physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 294.5°C (at 760 mmHg) | |

| Predicted XlogP | 0.7 | [2] |

Acidity and Partition Coefficient: The Keys to Biological Behavior

The acidic nature of the carboxylic acid group and the lipophilicity of the molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

Lipophilicity (LogP)

The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The predicted XlogP for this compound is 0.7[2]. This value suggests that the compound is relatively hydrophilic, preferring the aqueous phase over the lipid phase. This characteristic is influenced by the polar carboxylic acid group and the nitrogen and oxygen atoms, which can participate in hydrogen bonding. This moderate hydrophilicity is often a desirable trait in drug candidates, balancing aqueous solubility for formulation with sufficient lipophilicity to cross cell membranes.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. Although specific spectral data is not provided in the search results, a senior scientist can predict the expected signals based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, a singlet for the methoxy group protons, and a broad singlet for the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 167.05824 Da[2]. High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the physicochemical properties of novel compounds must be determined experimentally. Below are standard, validated methodologies for key parameters.

Determination of pKa by Potentiometric Titration

This is a highly accurate method for determining the dissociation constant of an acid.

Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add standardized NaOH solution in small, precise increments using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Safety, Stability, and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Hazard statements classify the compound as harmful if swallowed (H302) and an irritant to the skin (H315), eyes (H319), and respiratory system (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].

For long-term stability, the compound should be stored sealed from moisture and air, preferably under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C or 2-8°C)[1].

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its solid nature, defined boiling point, and moderate hydrophilicity (predicted XlogP of 0.7) provide a solid foundation for its application in organic synthesis and medicinal chemistry. While specific experimental data for properties like pKa and melting point are not widely published, established chemical principles allow for reliable predictions. The expected acidity of the carboxylic acid group suggests it will be ionized at physiological pH, a critical consideration for drug design. The standardized protocols outlined in this guide provide a framework for the rigorous experimental validation of these essential properties, ensuring the generation of reliable and reproducible data for research and development.

References

A Comprehensive Spectroscopic Guide to 2-(6-Methoxypyridin-2-yl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 2-(6-Methoxypyridin-2-yl)acetic acid (CAS 944896-97-3).[1] As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the expected outcomes and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Imperative

This compound is a substituted pyridine derivative featuring three key functional components: a pyridine ring, a methoxy group, and a carboxylic acid moiety. The interplay of these groups dictates the molecule's chemical reactivity and its three-dimensional conformation, making it a versatile scaffold in synthetic applications.

Accurate characterization is the bedrock of reliable science. For any scientist utilizing this compound, verifying its identity and purity is not merely a preliminary step but a prerequisite for valid downstream results. This guide employs a multi-technique spectroscopic approach, as no single method provides a complete structural picture. By integrating data from NMR, IR, and MS, we can construct a comprehensive and self-validating profile of the molecule.

Molecular Structure:

-

Molecular Weight: 167.16 g/mol

-

IUPAC Name: (6-methoxy-2-pyridinyl)acetic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework and define the chemical environment of each atom.

Expertise in Practice: NMR Experimental Protocol

The quality of NMR data is directly dependent on a well-designed experimental setup. The following protocol is optimized for compounds of this class.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Causality Explained: DMSO-d₆ is chosen for its excellent solvating power for polar compounds, particularly those with carboxylic acid groups. Unlike CDCl₃, it readily forms hydrogen bonds, which prevents concentration-dependent shifts of the acidic proton and ensures a sharp, observable signal. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically interfere with key analyte signals.

-

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm to ensure the highly deshielded carboxylic acid proton (~12 ppm) is observed.[3]

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds and acquire 16-32 scans. This ensures quantitative integration and a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to ~220 ppm. Carboxyl carbons can be downfield, near 170-180 ppm.[3]

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Interpretation Workflow

Caption: Workflow for NMR data interpretation and structural validation.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| COOH | ~12.5 | Broad Singlet | 1H | - | Highly deshielded acidic proton, exchange broadening.[3] |

| H4 | ~7.70 | Triplet | 1H | J(4,3) ≈ 8.0, J(4,5) ≈ 8.0 | Electronically deshielded by ring nitrogen and influenced by adjacent protons. |

| H3 | ~6.85 | Doublet | 1H | J(3,4) ≈ 8.0 | Ortho-coupled to H4. |

| H5 | ~6.75 | Doublet | 1H | J(5,4) ≈ 8.0 | Ortho-coupled to H4 and shielded by the adjacent methoxy group. |

| OCH₃ | ~3.85 | Singlet | 3H | - | Typical chemical shift for an aryl methoxy group. |

| CH₂ | ~3.70 | Singlet | 2H | - | Methylene protons adjacent to both the aromatic ring and carbonyl group. |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~172.0 | Carboxylic acid carbonyl carbon, significantly deshielded.[3] |

| C6 | ~163.5 | Pyridine carbon attached to the highly electronegative oxygen of the methoxy group. |

| C2 | ~156.0 | Pyridine carbon attached to the acetic acid side chain. |

| C4 | ~139.0 | Deshielded pyridine carbon due to its position relative to the nitrogen. |

| C3 | ~111.0 | Shielded pyridine carbon. |

| C5 | ~109.0 | Shielded pyridine carbon, influenced by the electron-donating methoxy group. |

| OCH₃ | ~53.0 | Typical shift for a methoxy carbon. |

| CH₂ | ~42.0 | Aliphatic carbon adjacent to a carbonyl and aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: IR Experimental Protocol

Step-by-Step Methodology (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–600 cm⁻¹.

-

Causality Explained: The ATR technique is preferred for its simplicity, speed, and minimal sample preparation. The quality of the spectrum, especially for the broad O-H stretch, depends on firm, consistent contact with the crystal.

-

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300–2500 | O–H Stretch (very broad) | Carboxylic Acid | The extreme broadness is the hallmark of the hydrogen-bonded dimer formed by carboxylic acids.[3][4][5][6] |

| ~3050 | C–H Stretch (aromatic) | Pyridine Ring | Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[7] |

| ~2950, ~2850 | C–H Stretch (aliphatic) | CH₂ and OCH₃ | Stretching vibrations for sp³ hybridized C-H bonds. |

| 1760–1690 | C=O Stretch (strong) | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group. Its exact position depends on dimerization.[3][4][5] |

| 1600–1585, 1500-1400 | C=C & C=N Stretch | Pyridine Ring | Vibrations within the aromatic ring system.[7] |

| 1320–1210 | C–O Stretch | Carboxylic Acid, Methoxy | Stretching vibrations for the C-O single bonds.[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Expertise in Practice: MS Experimental Protocol

Step-by-Step Methodology (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Causality Explained: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion. The pyridine nitrogen is basic and readily accepts a proton, making positive mode ESI ([M+H]⁺) highly effective for this class of compounds.[8]

-

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Fragmentation (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (ESI+)

-

Calculated Exact Mass (C₈H₉NO₃): 167.05824

-

Predicted [M+H]⁺: m/z 168.06552[2]

-

Predicted [M+Na]⁺: m/z 190.04746[2]

Plausible Fragmentation Pathway

The fragmentation of this compound in ESI+ MS/MS would likely proceed through several key losses from the protonated molecular ion ([M+H]⁺ at m/z 168).

Caption: A plausible fragmentation pathway for [M+H]⁺ of the target molecule.

Predicted Major Fragments:

-

m/z 150: Loss of water (H₂O) from the carboxylic acid group.

-

m/z 124: Decarboxylation, representing the loss of CO₂ (44 Da), a common fragmentation for carboxylic acids.

-

m/z 94: Subsequent loss of formaldehyde (CH₂O, 30 Da) from the methoxy group of the m/z 124 fragment.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR confirms the precise proton and carbon framework, including the substitution pattern on the pyridine ring.

-

IR provides immediate confirmation of the essential carboxylic acid and methoxy functional groups through their characteristic vibrational bands.

-

MS verifies the molecular weight and offers corroborating structural evidence via predictable fragmentation patterns.

Together, these techniques provide a robust and self-validating dataset that ensures the identity, purity, and structural integrity of the compound, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- 1. This compound | 944896-97-3 [sigmaaldrich.com]

- 2. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. echemi.com [echemi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-(6-Methoxypyridin-2-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Promise

In the ever-evolving landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of pharmacologically significant compounds. Its unique electronic properties and synthetic versatility have rendered it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] This technical guide delves into the burgeoning field of 2-(6-Methoxypyridin-2-yl)acetic acid and its derivatives, a class of molecules poised with considerable, yet largely untapped, biological potential. While comprehensive research on this specific scaffold is still emerging, this document will synthesize the existing knowledge on analogous structures to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the foundational chemistry, extrapolate potential biological activities based on related compounds, and provide detailed, actionable experimental protocols to guide future investigations into this promising area of drug discovery.

The Core Moiety: Physicochemical Properties and Synthetic Access

This compound serves as the foundational building block for a diverse array of potential drug candidates. Understanding its fundamental properties is paramount for its effective derivatization and subsequent biological evaluation.

| Property | Value | Reference |

| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid | |

| Molecular Formula | C₈H₉NO₃ | |

| Boiling Point | 294.5°C at 760 mmHg | |

| Physical Form | Solid | |

| Storage | -20°C, sealed, away from moisture |

The synthesis of this compound and its derivatives, such as amides, esters, and hydrazide-hydrazones, can be achieved through established organic chemistry principles. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations.

Workflow for Derivative Synthesis

Caption: General synthetic pathways for derivatization.

Biological Activities: An Extrapolative Analysis

Direct and extensive biological activity data for derivatives of this compound is currently limited in publicly accessible literature. However, by examining structurally related pyridine and acetic acid derivatives, we can infer a strong potential for a range of therapeutic applications.

Anticancer Potential

The pyridine scaffold is a recurring motif in a multitude of approved and investigational anticancer agents.[1][3] Derivatives such as acetamides have shown considerable promise. For instance, novel acetamide derivatives of other heterocyclic cores have demonstrated significant antiproliferative activity against various cancer cell lines, including human promyelocytic leukemia (HL-60), lung cancer (A549), and breast adenocarcinoma (T-47D).[1]

It is plausible that N-substituted acetamides of this compound could exhibit similar cytotoxic or cytostatic effects. The mechanism of action for related compounds often involves the inhibition of key cellular processes or enzymes crucial for cancer cell proliferation and survival.

-

Hypothesized Mechanism of Action: Based on analogous compounds, potential mechanisms could include the inhibition of kinases, interference with microtubule dynamics, or induction of apoptosis. For example, various pyridine derivatives have been investigated as inhibitors of kinases like c-Jun N-terminal kinase (JNK).[4]

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[5][6][7] The synthesis of hydrazides from carboxylic acids and their subsequent condensation with various aldehydes or ketones yields hydrazones, which often exhibit potent antibacterial and antifungal properties.

Studies on hydrazide-hydrazones derived from different carboxylic acids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5][7] For example, certain derivatives have shown bactericidal effects against Salmonella typhimurium that are comparable or even superior to standard antibiotics like chloramphenicol.[5] Similarly, notable antifungal activity against strains like Candida albicans has been reported for related compounds.[7]

-

Structure-Activity Relationship (SAR) Insights: In many series of hydrazide-hydrazone derivatives, the nature of the substituent on the aromatic ring introduced via the aldehyde or ketone plays a crucial role in determining the antimicrobial potency.[5]

Anti-inflammatory and Analgesic Properties

Acetic acid derivatives are a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an acetic acid appended to an aromatic or heterocyclic core is central to the mechanism of action of many cyclooxygenase (COX) inhibitors. While direct evidence for this compound derivatives is pending, related ester and acetamide derivatives of other heterocyclic systems have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[8][9][10]

-

Potential for COX Inhibition: It is conceivable that derivatives of this compound could act as inhibitors of COX enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain signaling.

Experimental Protocols: A Guide for Investigation

To facilitate the exploration of the biological activities of this compound derivatives, the following detailed protocols, adapted from studies on analogous compounds, are provided.

Synthesis of N-Aryl-2-(6-methoxypyridin-2-yl)acetamides (General Procedure)

This protocol outlines a standard amide coupling reaction.

Materials:

-

This compound

-

Substituted aniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2-(6-methoxypyridin-2-yl)acetamide.

Workflow for In Vitro Anticancer Screening

Caption: A typical workflow for anticancer drug screening.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

Materials:

-

Synthesized compounds

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Resazurin sodium salt solution (viability indicator)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (with standard antimicrobial agents) and negative control wells (no compound).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).

Future Directions and Concluding Remarks

The scaffold of this compound represents a fertile ground for the discovery of novel therapeutic agents. The extrapolative analysis presented in this guide, based on the rich chemistry of related pyridine and acetic acid derivatives, strongly suggests promising avenues for research in oncology, infectious diseases, and inflammatory disorders.

The immediate future of research in this area should focus on the systematic synthesis and biological screening of a diverse library of derivatives. Key areas of exploration include:

-

Expansion of the Amide Library: Synthesizing a broad range of N-substituted amides with diverse electronic and steric properties to establish clear structure-activity relationships for anticancer activity.

-

Systematic Evaluation of Hydrazide-Hydrazones: Preparing a series of hydrazide-hydrazones with various aromatic and heterocyclic aldehydes and ketones to probe their antimicrobial and antifungal potential.

-

Investigation of Ester Derivatives: Synthesizing and evaluating a range of ester derivatives for their anti-inflammatory and analgesic properties, potentially through COX inhibition assays.

-

Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 4. journaljmsrr.com [journaljmsrr.com]

- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 8. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(6-Methoxypyridin-2-yl)acetic acid

Introduction

2-(6-Methoxypyridin-2-yl)acetic acid is a heterocyclic compound belonging to the pyridine carboxylic acid derivative family. This class of molecules is of significant interest in medicinal chemistry due to the versatile nature of the pyridine scaffold, which is a common motif in numerous biologically active compounds and approved drugs.[1] The electronic properties of the pyridine ring and the presence of a carboxylic acid group allow for a variety of interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making these derivatives promising candidates for drug discovery.[2] While direct research on the biological targets of this compound is limited, the extensive investigation of structurally related pyridine derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.

This guide presents a series of potential therapeutic targets for this compound, drawing on structure-activity relationships of analogous compounds. For each proposed target, we provide a scientific rationale, a detailed experimental workflow for validation, and the necessary protocols for researchers in drug development.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the pharmacological profiles of structurally similar pyridine derivatives, we have identified three primary areas of high therapeutic potential for this compound: oncology, inflammation, and neurological disorders.

Oncology: Targeting Receptor Tyrosine Kinases

Rationale: Numerous pyridine derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation.[3] A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[3] The pyridine scaffold can effectively occupy the ATP-binding pocket of these kinases. The methoxy and acetic acid moieties of this compound may contribute to specific interactions within the kinase domain, potentially conferring selectivity and potency.

Proposed Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Experimental Validation Workflow:

References

- 1. US10781212B2 - 2,6-diamino pyridine compounds - Google Patents [patents.google.com]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

The Strategic Role of 2-(6-Methoxypyridin-2-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Unassuming Architect of Potent Therapeutics

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet pivotal architects in the design of highly effective therapeutics. 2-(6-Methoxypyridin-2-yl)acetic acid is one such entity. While not a therapeutic agent in itself, this substituted pyridine derivative has proven to be a cornerstone in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology. Its unique structural features—a methoxypyridine core providing a key hydrogen bond acceptor and a reactive acetic acid side chain—offer a versatile platform for the construction of complex molecules with high affinity and selectivity for their biological targets.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the development of kinase inhibitors. We will delve into the causality behind its use, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a key building block is paramount for its effective and safe utilization in any synthetic workflow.

| Property | Value | Reference |

| CAS Number | 944896-97-3 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | |

| Boiling Point | 294.5 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed, away from moisture |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)

Synthesis of this compound: A Plausible and Referenced Pathway

Experimental Workflow: A Three-Step Approach

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile (Intermediate)

This step involves a nucleophilic substitution of the chloro group with a cyanide ion. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the reaction with the electron-deficient pyridine ring[1].

-

To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(6-methoxypyridin-2-yl)acetonitrile.

Step 2: Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the nitrile to a carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

-

Suspend 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and adjust the pH to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution).

-

Extract the aqueous solution with an organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Drug Development: A Key Building Block for Kinase Inhibitors

The true value of this compound lies in its role as a key precursor in the synthesis of highly selective and potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study: The Synthesis of TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in a wide range of cancers. The development of TRK inhibitors has been a significant breakthrough in precision oncology.

A pivotal example is the synthesis of Larotrectinib, a first-in-class, highly selective TRK inhibitor. While the full proprietary synthesis is not public, patent literature reveals that derivatives of this compound are crucial for constructing the core of the molecule[2]. The methoxypyridine moiety of the precursor is often involved in forming a key hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors that contributes significantly to their binding affinity.

The TRK Signaling Pathway and the Mechanism of Inhibition

The oncogenic activity of TRK fusion proteins stems from their ligand-independent dimerization and constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival[3].

Caption: Simplified TRK signaling pathway and the point of intervention by TRK inhibitors.

TRK inhibitors, synthesized using precursors like this compound, are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-proliferative signals.

Quantitative Data: Potency of TRK Inhibitors

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the activity of the target kinase by 50%.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Larotrectinib | TRKA | <10 | [2] |

| Larotrectinib | TRKB | <10 | [2] |

| Larotrectinib | TRKC | <10 | [2] |

| Entrectinib | TRKA | 1.7 | |

| Entrectinib | TRKB | 0.4 | |

| Entrectinib | TRKC | 0.5 |

Broader Applications: A Versatile Scaffold in Medicinal Chemistry

The utility of the 2-(methoxypyridin-2-yl)acetic acid scaffold extends beyond TRK inhibitors. Its derivatives have been explored as inhibitors of other kinases, such as Src and Abl, which are implicated in various cancers. Furthermore, the pyridine ring system is a common motif in a wide range of biologically active molecules, and the methoxy and acetic acid functionalities provide handles for a variety of chemical modifications, making this compound a valuable starting point for the discovery of new therapeutic agents.

Conclusion: A Testament to the Power of a Well-Designed Building Block

This compound exemplifies the critical role that well-designed chemical building blocks play in the advancement of modern medicine. Its strategic use in the synthesis of potent and selective kinase inhibitors has contributed to the development of life-saving cancer therapies. The principles of its synthesis and application, as outlined in this guide, underscore the importance of understanding the interplay between chemical structure and biological function. For researchers in the field of drug discovery, a deep appreciation for such key intermediates is not merely an academic exercise but a fundamental prerequisite for the rational design of the next generation of therapeutics.

References

An In-Depth Technical Guide to 2-(6-Methoxypyridin-2-yl)acetic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methoxypyridin-2-yl)acetic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the pyridine ring and the methoxy and acetic acid substituents, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence can be understood through the historical progression of pyridine chemistry and the development of synthetic methodologies for functionalizing this important heterocycle. This guide provides a comprehensive overview of the plausible synthetic evolution, modern preparative methods, and the pivotal role of this compound in drug discovery.

I. Historical Context: The Rise of Pyridine Chemistry

Pyridine was first isolated in the mid-19th century from coal tar, a complex mixture of organic compounds obtained from the distillation of coal. The elucidation of its aromatic, heterocyclic structure, analogous to benzene with a nitrogen atom replacing a methine group, opened a new frontier in organic chemistry.[1][2] Early synthetic efforts, such as the Hantzsch pyridine synthesis developed in 1881, provided fundamental methods for constructing the pyridine ring, although often with limitations in scope and yield.[2]

The 20th century witnessed a rapid expansion in the understanding of pyridine's reactivity, paving the way for the synthesis of a vast array of derivatives. The development of methods to functionalize the pyridine ring at specific positions became a central theme in heterocyclic chemistry, driven by the increasing recognition of the pyridine scaffold in natural products and its potential in medicinal applications.[1]

II. Plausible Synthetic Evolution and Key Methodologies

The synthesis of this compound can be deconstructed into the formation of the substituted pyridine core and the introduction of the acetic acid side chain. The historical development of synthetic organic chemistry offers several logical pathways for its preparation.

Early Approaches: Functionalization of Picoline Derivatives

A plausible early synthetic strategy would involve the functionalization of a pre-existing picoline (methylpyridine) derivative. 2,6-Lutidine (2,6-dimethylpyridine) would be a logical starting material.

Step 1: Selective Oxidation of one Methyl Group. The selective oxidation of one methyl group in 2,6-lutidine to a hydroxymethyl or formyl group would be the initial challenge. This could be achieved using various oxidizing agents, with selenium dioxide being a classic reagent for such transformations.[3]

Step 2: Introduction of the Methoxy Group. The resulting 6-methylpicolinaldehyde or (6-methylpyridin-2-yl)methanol could then be subjected to nucleophilic aromatic substitution to introduce the methoxy group. This would typically involve the conversion of the corresponding chloropyridine, obtained from the N-oxide, followed by reaction with sodium methoxide.

Step 3: Elaboration of the Acetic Acid Side Chain. The remaining methyl group could then be converted to the acetic acid moiety. This could be achieved through a multi-step sequence:

- Halogenation: Radical bromination of the methyl group to yield a bromomethylpyridine.

- Cyanation: Conversion of the bromomethyl derivative to the corresponding nitrile using a cyanide salt.

- Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to afford the desired carboxylic acid.

This classical approach, while lengthy, relies on fundamental and well-established reactions in pyridine chemistry.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers more efficient and direct routes to this compound, often leveraging advances in cross-coupling and C-H activation chemistries.

A common modern strategy involves the use of palladium-catalyzed cross-coupling reactions.[4]

-

Starting Material: 2-Bromo-6-methoxypyridine.

-

Reaction: A Negishi or Suzuki coupling with a suitable two-carbon building block, such as a zinc or boronic ester derivative of acetate. Alternatively, a Sonogashira coupling with a protected acetylene followed by hydration and oxidation.

Grignard reagents provide a powerful tool for carbon-carbon bond formation.[5][6][7]

-

Starting Material: 2-Bromo-6-methoxypyridine.

-

Reaction: Formation of the Grignard reagent, 6-methoxypyridin-2-ylmagnesium bromide, followed by carboxylation with carbon dioxide. This would yield 6-methoxypicolinic acid. Subsequent reduction of the carboxylic acid to the alcohol, followed by conversion to the chloride and reaction with cyanide, and finally hydrolysis, would furnish the target molecule. A more direct approach would involve the reaction of the Grignard reagent with a synthon for the acetic acid moiety.

A versatile and economically viable route starts from the readily available 2,6-dichloropyridine.

-

Step 1: Monosubstitution with Methoxide. Reaction of 2,6-dichloropyridine with one equivalent of sodium methoxide allows for the selective formation of 2-chloro-6-methoxypyridine.

-

Step 2: Introduction of the Acetic Acid Precursor. The remaining chlorine atom can be displaced by a nucleophile that serves as a precursor to the acetic acid side chain. For example, a malonic ester synthesis approach could be employed, followed by hydrolysis and decarboxylation.

III. Key Experimental Protocols

Below are representative, detailed protocols for plausible synthetic routes to this compound and its precursors.

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine

This protocol outlines the selective monosubstitution of 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add sodium methoxide (1 equivalent) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-chloro-6-methoxypyridine.

-

Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile from 2-Chloro-6-methoxypyridine

This protocol describes the introduction of the acetonitrile group, a direct precursor to the acetic acid.

Materials:

-

2-Chloro-6-methoxypyridine

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.1 equivalents).

-

Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution (e.g., 80-100 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting 2-(6-methoxypyridin-2-yl)acetonitrile by column chromatography.

Protocol 3: Hydrolysis of 2-(6-Methoxypyridin-2-yl)acetonitrile to this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

-

2-(6-Methoxypyridin-2-yl)acetonitrile

-

Concentrated hydrochloric acid or sodium hydroxide solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure (Acid Hydrolysis):

-

Combine 2-(6-methoxypyridin-2-yl)acetonitrile (1 equivalent) and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

IV. Physicochemical Properties and Data

| Property | Value |

| CAS Number | 944896-97-3[8][9][10] |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Appearance | Solid |

| Boiling Point | 294.5 °C at 760 mmHg[10] |

| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid[10] |

V. Role in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in terms of solubility, metabolic stability, and hydrogen bonding capacity. The methoxy group can modulate the electronic properties of the ring and provide a handle for further functionalization. The acetic acid moiety is a common pharmacophoric element and can be used to introduce a variety of functional groups, such as amides and esters.

While specific drugs containing this exact fragment as a core may not be widely marketed, its presence in patented chemical matter underscores its importance in the drug discovery pipeline. For example, related structures have been investigated in the context of:

-

Oncology: As intermediates in the synthesis of kinase inhibitors.

-

Inflammatory Diseases: In the development of inhibitors of enzymes involved in inflammatory pathways.

-

Neuroscience: As building blocks for compounds targeting receptors in the central nervous system.

VI. Conclusion

The history of this compound is intrinsically linked to the broader evolution of synthetic pyridine chemistry. While a singular moment of discovery is not apparent, its utility as a versatile building block in medicinal chemistry is well-established. The synthetic routes to this compound have evolved from classical, multi-step procedures to more efficient, modern methods leveraging advances in catalysis. As the demand for novel therapeutics continues to grow, the importance of key heterocyclic intermediates like this compound in the design and synthesis of next-generation drugs is set to endure.

VII. Visualizations

Synthetic Pathway Overview

Caption: Plausible synthetic routes to this compound.

Experimental Workflow: Nitrile Hydrolysis

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 8. 944896-97-3 | 2-(6-Methoxy-2-pyridyl)acetic Acid - AiFChem [aifchem.com]

- 9. 944896-97-3 2-(6-methoxy-2-pyridyl)acetic acid [chemsigma.com]

- 10. This compound | 944896-97-3 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(6-Methoxypyridin-2-yl)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methoxypyridin-2-yl)acetic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth analysis of its spectral data, and a discussion of its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Monoisotopic Mass | 167.05824 Da | [1] |

| Appearance | Solid | |

| Boiling Point | 294.5 °C at 760 mmHg | |

| Storage Temperature | -20°C |

The hydrochloride salt of this compound has a molecular formula of C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol .

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile, 2-(6-methoxypyridin-2-yl)acetonitrile. This precursor can be synthesized from 2-chloro-6-methoxypyridine.

Experimental Protocol:

Step 1: Synthesis of 2-(6-methoxypyridin-2-yl)acetonitrile

-

Reaction Principle: This step involves a nucleophilic substitution reaction where the cyanide ion displaces the chloride from 2-chloro-6-methoxypyridine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(6-methoxypyridin-2-yl)acetonitrile.

-

Step 2: Hydrolysis of 2-(6-methoxypyridin-2-yl)acetonitrile

-

Reaction Principle: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid. Acid-catalyzed hydrolysis is commonly employed.

-

Procedure:

-

To a round-bottom flask containing 2-(6-methoxypyridin-2-yl)acetonitrile (1 equivalent), add a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Adjust the pH of the solution to approximately 4-5 with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

References

An In-depth Technical Guide to the Solubility Profile of 2-(6-Methoxypyridin-2-yl)acetic acid

Foreword: The Crucial Role of Solubility in Chemical Research

In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research. It dictates the choice of reaction media, dictates the parameters for purification, and profoundly influences the bioavailability and formulation of potential drug candidates. This guide provides a comprehensive analysis of the solubility profile of 2-(6-Methoxypyridin-2-yl)acetic acid, a heterocyclic building block of interest in medicinal chemistry. Our approach moves beyond a simple cataloging of data, delving into the physicochemical principles that govern its behavior in various solvent systems. By grounding experimental protocols in theoretical knowledge, this document aims to equip researchers with the predictive power and practical expertise necessary to handle this compound with confidence and precision.

Physicochemical Characterization of this compound

A molecule's intrinsic properties are the primary determinants of its interaction with solvents. This compound is a multifaceted molecule featuring a polar carboxylic acid group, a moderately polar pyridine ring with a basic nitrogen atom, an electron-donating methoxy group, and a nonpolar methylene linker. This combination of functional groups suggests a nuanced solubility behavior, straddling the line between polar and nonpolar characteristics.

The predicted XlogP of 0.7 indicates a relatively balanced hydrophilic-lipophilic character.[1] The presence of the carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. These features are critical for its interaction with protic solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | Calculated |

| Appearance | Solid | [2] |

| Boiling Point | 294.5 °C at 760 mmHg | [2] |

| Predicted XlogP | 0.7 | [1] |

| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid | [2] |

The Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4][5] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, this means:

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid, methoxy, and pyridine moieties, suggesting favorable interactions.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess large dipole moments and can solvate polar molecules effectively, though they cannot donate hydrogen bonds.[5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar molecules containing functional groups capable of strong dipole-dipole interactions or hydrogen bonding.[5]

Furthermore, as an acidic compound, its solubility in aqueous media is highly dependent on pH. In basic solutions, the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.[7][8] Conversely, in strongly acidic solutions, the pyridine nitrogen can become protonated, which may also enhance aqueous solubility.

Experimental Protocol for Solubility Determination

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[9] Adherence to Good Laboratory Practices (GLP) throughout the process is critical for data integrity.[10][11]

Good Laboratory Practices (GLP) Checklist

-

Calibration: All equipment (balances, pH meters, temperature probes) must be calibrated and records maintained.[11]

-

Documentation: All procedures, measurements, and observations must be recorded promptly, accurately, and legibly.[11]

-

Compound Identity: Verify the identity and purity of this compound before use.

-

Solvent Purity: Use high-purity solvents to avoid confounding results.

-

Temperature Control: Maintain a constant and recorded temperature, as solubility is temperature-dependent.

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-36 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Protocol.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, the following solubility profile is predicted. This serves as an expert-informed hypothesis for guiding experimental work.

Table 2: Predicted Solubility of this compound in Common Lab Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The carboxylic acid provides hydrophilicity, but the overall organic scaffold limits solubility. Highly pH-dependent. |

| 5% aq. NaOH | Aqueous Base | Soluble | Forms a highly polar sodium carboxylate salt, which is readily soluble in water.[7][8] |

| 5% aq. NaHCO₃ | Aqueous Base | Soluble | The carboxylic acid is sufficiently acidic to be deprotonated by bicarbonate, forming a soluble salt.[7] |

| 5% aq. HCl | Aqueous Acid | Sparingly to Moderately Soluble | Protonation of the pyridine nitrogen may slightly increase solubility, but the carboxylic acid remains protonated. |

| Methanol / Ethanol | Polar Protic | Soluble | Alcohols are excellent hydrogen bond donors and acceptors, effectively solvating all polar parts of the molecule.[6] |

| DMSO / DMF | Polar Aprotic | Very Soluble | Strong dipole moments and ability to accept hydrogen bonds make them excellent solvents for a wide range of polar compounds.[6] |

| Acetone | Polar Aprotic | Moderately Soluble | Less polar than DMSO/DMF but can still engage in dipole-dipole interactions and accept hydrogen bonds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Polar nature allows for dissolution, but it is a weaker hydrogen bond acceptor than other polar aprotics. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Sparingly to Moderately Soluble | Ethereal oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability, making it a poor solvent for the highly polar carboxylic acid group. |

| Toluene / Hexane | Nonpolar | Insoluble | The high polarity and hydrogen-bonding nature of the carboxylic acid are incompatible with nonpolar hydrocarbon solvents.[6] |

Logical Flow for Solubility Classification

The experimental approach to characterizing an unknown often follows a logical decision tree based on solubility in reactive solvents. This allows for the classification of a compound based on its acidic or basic functional groups.

References

- 1. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 944896-97-3 [sigmaaldrich.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proto.ufsc.br [proto.ufsc.br]

- 11. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

A-Technical-Guide-to-the-Synthesis-of-2-6-Methoxypyridin-2-yl-acetic-Acid-Derivatives

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

2-(6-Methoxypyridin-2-yl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core, combined with a reactive carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. Molecules incorporating this core structure have been investigated for a range of therapeutic applications, including as antagonists for muscarinic receptors and as potential anti-inflammatory agents.[1][2] The strategic importance of this compound lies in the synthetic accessibility of its key functional groups: the carboxylic acid, the alpha-carbon, and the pyridine ring itself. This guide provides an in-depth exploration of the primary synthetic routes to key derivatives of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies

The synthetic versatility of this compound stems from the reactivity of its carboxylic acid group. This functional group is the primary site for modification, readily undergoing transformations to form esters and amides. These two classes of compounds represent the most common and synthetically straightforward derivatives.

The primary pathways for derivatization discussed in this guide are:

-

Esterification: The conversion of the carboxylic acid to various ester derivatives.

-

Amide Coupling: The formation of amide bonds with a diverse range of primary and secondary amines.

These transformations are fundamental in organic synthesis and are critical for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key synthetic pathways for derivatizing this compound.

Synthesis of Ester Derivatives

Esterification is a fundamental reaction that converts a carboxylic acid into an ester. This is often a crucial step in drug development to modify the pharmacokinetic properties of a lead compound, for instance, by creating a more lipophilic prodrug.

Fischer Esterification

The most direct method for synthesizing esters from this compound is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[3]

Mechanism Insight: The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of water as a leaving group.[3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed.[3]

Representative Protocol: Synthesis of Methyl 2-(6-methoxypyridin-2-yl)acetate

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (used as both reactant and solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure ester.

Synthesis of Amide Derivatives

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.[4] Amide derivatives of this compound are typically synthesized by activating the carboxylic acid followed by the addition of an amine.

Amide Coupling Reactions

Direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible without very high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Choice of Coupling Reagent: A wide variety of coupling reagents are available, each with its own advantages.[5]

-

Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[6] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can be advantageous in some cases but problematic in others.[5]

-

Uronium/Aminium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for rapid reaction times and reduced racemization, especially in peptide synthesis.[4][5] They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

To minimize side reactions and potential racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included with carbodiimide coupling agents.[5][6]

Representative Protocol: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.[6]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product is then purified by silica gel column chromatography or recrystallization.

References

- 1. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. growingscience.com [growingscience.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Scalable Synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid

Introduction

2-(6-Methoxypyridin-2-yl)acetic acid is a key building block in contemporary drug discovery and development, featuring as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this pyridine derivative is therefore of significant interest to researchers and process chemists in the pharmaceutical industry. This document provides a detailed guide to two distinct and scalable synthetic routes for the preparation of this compound, offering in-depth protocols and a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the target compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 944896-97-3 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 294.5 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C, sealed storage, away from moisture | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |

| Precautionary Statements | P261, P280, P302+P352 | [1][3] |

Comparative Analysis of Synthetic Routes

Two primary scalable synthetic routes are presented, starting from readily available bulk chemicals: 2-chloro-6-methoxypyridine and 2,6-lutidine. The choice between these routes will depend on factors such as the availability and cost of starting materials, equipment, and desired scale of production.

| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Lutidine Oxidation and Homologation |

| Starting Material | 2-Chloro-6-methoxypyridine | 2,6-Lutidine |

| Number of Steps | 2 | 4-5 |

| Scalability | High; malonic ester syntheses are well-established in industrial settings. | Moderate to High; requires careful control of oxidation and homologation steps. |

| Key Reagents | Diethyl malonate, sodium ethoxide, strong acid/base for hydrolysis. | Oxidizing agent (e.g., KMnO₄ or biocatalyst), thionyl chloride, sodium methoxide, diazomethane (or alternative for homologation). |

| Overall Yield | Good to excellent. | Moderate. |

| Safety Considerations | Use of strong bases and acids. | Use of strong oxidants and potentially hazardous reagents like diazomethane. |

| Advantages | Fewer steps, well-precedented and robust chemistry. | Utilizes a very inexpensive and readily available starting material. |

| Disadvantages | Starting material may be more expensive than 2,6-lutidine. | More steps, potentially lower overall yield, and use of hazardous reagents. |

Route 1: Malonic Ester Synthesis from 2-Chloro-6-methoxypyridine

This route is a classic and highly scalable approach for the synthesis of substituted acetic acids. It involves the nucleophilic substitution of 2-chloro-6-methoxypyridine with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.

Workflow Diagram

Caption: Malonic Ester Synthesis Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (6-methoxypyridin-2-yl)malonate

-